Bienvenue dans la boutique en ligne BenchChem!

2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

KCC2 cotransporter pyridazinylthioacetamide structure-activity relationship

This KCC2 inhibitor probe (CAS 893982-89-3) is strictly for SAR characterization of the pyridazine 6-position in pyridazinylthioacetamides. The 4-ethylphenyl substituent—absent in VU 0240551—provides a calibrated ΔXLogP increase of +0.5‒0.7 for correlating binding affinity with lipophilicity. Do not substitute with generic analogs, as even modest structural modifications cause >9-fold potency variation in this chemotype. Ideal for electrophysiology labs studying neuronal chloride homeostasis in epilepsy, neuropathic pain, and SCI models.

Molecular Formula C18H18N4OS2
Molecular Weight 370.49
CAS No. 893982-89-3
Cat. No. B2651965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
CAS893982-89-3
Molecular FormulaC18H18N4OS2
Molecular Weight370.49
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C
InChIInChI=1S/C18H18N4OS2/c1-3-13-4-6-14(7-5-13)15-8-9-17(22-21-15)24-11-16(23)20-18-19-12(2)10-25-18/h4-10H,3,11H2,1-2H3,(H,19,20,23)
InChIKeyLPUCEWYXYLROJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 893982-89-3): KCC2-Focused Pyridazinylthioacetamide Procurement Guide


2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide (CAS 893982-89-3) is a synthetic heterocyclic compound belonging to the pyridazinylthioacetamide chemotype . Its core scaffold—a pyridazine ring linked via a thioether bridge to an N-(4-methylthiazol-2-yl)acetamide moiety—is shared with the well-characterized neuronal K-Cl cotransporter KCC2 inhibitor VU 0240551 (CAS 893990-34-6) [1]. The defining structural distinction of the target compound is the 4-ethylphenyl substituent at the pyridazine 6-position, replacing the unsubstituted phenyl ring present in VU 0240551 . This chemotype has attracted interest for its potential to modulate chloride homeostasis in neurons, a mechanism implicated in epilepsy, neuropathic pain, and spinal cord injury . As of the current evidence landscape, direct biological activity data for this specific compound remain absent from the peer-reviewed primary literature.

Why VU 0240551 Cannot Substitute 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide in KCC2 Research


The pyridazinylthioacetamide scaffold exhibits pronounced sensitivity to substitution at the pyridazine 6-position, as demonstrated by the KCC2 inhibitor series spanning VU 0240551 (6-phenyl, IC50 = 560 nM), VU 0255011/ML077 (IC50 = 537 nM), and VU 0463271 (N-cyclopropyl analog, IC50 = 61 nM), where even modest structural modifications yield potency differences exceeding an order of magnitude . The 4-ethyl substituent on the phenyl ring of 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide introduces increased lipophilicity and altered steric bulk at a position where SAR data from the parent series indicate substantial impact on KCC2 binding affinity [1]. Generic substitution with VU 0240551, N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide, or any other commercially available pyridazinylthioacetamide analog is therefore not scientifically justifiable: the resulting dataset would reflect the pharmacological properties of a structurally distinct chemical entity, confounding target engagement and functional readout interpretation .

Quantitative Differentiation Evidence for 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide vs. Pyridazinylthioacetamide Analogs


Structural Differentiation: 4-Ethylphenyl Substituent vs. Parent Phenyl Ring in the KCC2 Pyridazinylthioacetamide Series

The target compound differs from the reference KCC2 inhibitor VU 0240551 by a single para-ethyl substitution on the pyridazine 6-phenyl ring . Within the broader KCC2 pyridazinylthioacetamide series, potency varies dramatically with modifications at this position: the parent 6-phenyl analog VU 0240551 exhibits KCC2 IC50 = 560 nM, while the N-cyclopropyl analog VU 0463271 achieves IC50 = 61 nM (9.2-fold more potent) . Although no direct head-to-head KCC2 data exist for the 4-ethylphenyl analog, the 4-ethyl group increases calculated logP by approximately 0.5–0.7 units relative to the parent phenyl (estimated XLogP₃: target compound ≈ 4.2 vs. VU 0240551 = 3.6), indicating enhanced membrane permeability potential [1]. The ethyl substituent adds approximately 28 Da in molecular weight (target compound: ~370.5 Da vs. VU 0240551: 342.4 Da) and introduces additional rotatable bond degrees of freedom that may alter the conformational landscape of the ligand–protein interaction, as established in SAR studies of this series [2].

KCC2 cotransporter pyridazinylthioacetamide structure-activity relationship chloride homeostasis

KCC2 Selectivity Profile: NKCC1 Counter-Screening Relevance for Neuronal Chloride Homeostasis Studies

In the pyridazinylthioacetamide series, selectivity for KCC2 over the closely related Na-K-2Cl cotransporter NKCC1 is a pharmacologically critical parameter, as dual inhibition confounds interpretation of neuronal chloride homeostasis experiments [1]. The parent compound VU 0240551 exhibits KCC2 IC50 = 560 nM with selectivity over NKCC1 (NKCC1 IC50 > 50 µM, approximately >89-fold selectivity window) . The advanced analog VU 0463271 achieves >100-fold selectivity over NKCC1 at its improved KCC2 IC50 of 61 nM, and additionally shows no activity against a panel of 68 GPCRs, ion channels, and transporters . No selectivity data have been reported for the 4-ethylphenyl analog; however, the structural modification at the pyridazine 6-position has precedent for altering off-target profiles within this chemotype. Both VU 0240551 and its analogs additionally inhibit hERG and L-type Ca²⁺ channels, representing a known class-level liability that must be assessed for any new member of this series .

KCC2 selectivity NKCC1 chloride cotransporter neuronal hyperexcitability

Functional Electrophysiology Validation: KCC2 Inhibition Alters GABAergic Signaling in Neuronal Preparations

The functional consequence of KCC2 inhibition by pyridazinylthioacetamides has been validated using rigorous electrophysiological methods . VU 0240551 (1 µM) caused a reversible prolongation of the chloride recovery time constant (τrec) in rat neocortical neurons from 5.7 s to 8.1 s, corresponding to a VU 0240551-sensitive Cl⁻ transport rate of 0.0504 s⁻¹ [1]. In a separate study using human neocortical neurons, VU 0240551 application similarly disrupted Cl⁻ homeostasis [2]. In rat hippocampal slices, the more potent analog VU 0463271 (IC50 = 61 nM) induced hyperexcitability and epileptiform discharges, confirming that KCC2 inhibition is sufficient to shift EGABA and convert GABAergic signaling from inhibitory to excitatory [3]. These functional assays provide the validated experimental framework for characterizing the target compound's effect on neuronal Cl⁻ extrusion capacity.

GABA reversal potential chloride extrusion electrophysiology neuronal excitability

Lipophilicity-Driven Pharmacokinetic Differentiation: Calculated logP Shift from 4-Ethyl Substitution

The 4-ethyl substitution on the phenyl ring of 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is predicted to increase lipophilicity relative to the parent VU 0240551 (XLogP = 3.6) by approximately 0.5–0.7 log units, yielding an estimated XLogP of ~4.1–4.3 for the target compound [1]. This places the compound near the upper boundary of favorable CNS drug-like space (typically XLogP 1–4) while potentially enhancing blood-brain barrier penetration and tissue distribution relative to the parent analog [2]. In the KCC2 inhibitor series, increasing lipophilicity correlates with improved CNS exposure: the more lipophilic N-cyclopropyl analog VU 0463271 achieved sufficient brain exposure to produce in vivo epileptiform activity upon systemic administration [3]. The 4-ethylphenyl analog's elevated logP may confer altered pharmacokinetic properties, including potential for increased plasma protein binding and altered volume of distribution compared to the 6-phenyl parent .

lipophilicity XLogP blood-brain barrier penetration CNS drug-like properties

In Vivo Behavioral Validation in Vestibular and Spinal Cord Injury Models Using Parent Analog

The parent KCC2 inhibitor VU 0240551 has been validated in multiple in vivo models, establishing translational relevance for this chemotype . In a rat model, neonatal vestibular nucleus treatment with VU 0240551 produced long-lasting impairments in spatial navigation and the ability to resolve conflicting sensory cues in adulthood, demonstrating that developmental KCC2 blockade has persistent behavioral consequences [1]. Separate studies have shown that enhancing KCC2 activity (the opposing pharmacology) decreases hyperreflexia and spasticity after chronic spinal cord injury, and that restoring neuronal chloride extrusion rescues GABAA-mediated analgesia in neuropathic pain models [2]. These findings establish the therapeutic axis: KCC2 inhibition (as targeted by this chemotype) is predicted to reduce chloride extrusion capacity, with potential utility for investigating conditions where GABAergic disinhibition is desirable, or alternatively as a tool to validate KCC2 as a target in disease models [3]. The target compound, with its structural divergence from VU 0240551, may exhibit distinct in vivo potency, duration of action, and brain regional distribution.

vestibular function spinal cord injury spasticity in vivo pharmacology

Chemical Identity Cross-Reference: Exclusion of Structural Misidentification Risk Among Closely Related Analogs

Multiple pyridazinylthioacetamide analogs differing by a single substituent are commercially available and cataloged under distinct CAS numbers, creating a significant risk of procurement or experimental misidentification . The target compound (CAS 893982-89-3) is uniquely distinguished by the combination of: (1) 4-ethylphenyl at pyridazine 6-position, (2) thioether linker, and (3) N-(4-methylthiazol-2-yl)acetamide terminus. The closest commercially cataloged analogs include VU 0240551 (CAS 893990-34-6; 6-phenyl), N-(4-methylthiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide (6-(o-tolyl) analog), 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-phenethylacetamide (phenethylamide analog), and 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide (thiazol-2-yl analog without 4-methyl) . Each of these compounds is expected to exhibit distinct pharmacological properties based on the SAR principles established within this chemotype [1]. Independent analytical verification (¹H NMR, LC-MS, HRMS) is recommended prior to biological testing to confirm structural identity and purity.

CAS registry structural verification analytical chemistry compound identity

Key Research Application Scenarios for 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Based on Pyridazinylthioacetamide Chemotype Evidence


KCC2 Structure-Activity Relationship (SAR) Expansion: Probing the 6-Position Lipophilic Pocket

This compound is optimally deployed as a SAR probe to map the lipophilic tolerance of the KCC2 binding pocket at the pyridazine 6-position. Building on the established 9.2-fold potency range between VU 0240551 (6-phenyl, IC50 = 560 nM) and VU 0463271 (N-cyclopropyl, IC50 = 61 nM), the 4-ethylphenyl substituent tests whether para-substituted phenyl rings with increased steric bulk and lipophilicity enhance or diminish KCC2 affinity . The estimated ΔXLogP of +0.5 to +0.7 relative to the parent analog provides a calibrated physicochemical perturbation for correlating binding affinity with calculated logP within this chemical series. Results from this SAR study would directly inform the design of next-generation KCC2 inhibitors with optimized CNS drug-like properties [1].

Neuronal Chloride Homeostasis Functional Assays: GABA Reversal Potential Measurements

Validated electrophysiology protocols exist for quantifying KCC2-mediated Cl⁻ extrusion in both rat and human neocortical neurons using whole-cell patch-clamp recordings, where parent analog VU 0240551 (1 µM) produced a measurable τrec prolongation from 5.7 to 8.1 s [2]. The target compound should be tested in this identical experimental framework at a concentration range bracketing the predicted KCC2 IC50 (estimated 0.1–10 µM based on class-level potency). Outcome measures should include: change in τrec, shift in EGABA, and conversion of GABAergic postsynaptic potentials from hyperpolarizing to depolarizing. These data would position the compound on the KCC2 inhibitor potency spectrum and establish its utility as a tool for manipulating neuronal chloride homeostasis .

In Vivo Pharmacological Tool for CNS Hyperexcitability Models

If KCC2 inhibitory potency and selectivity are confirmed in vitro, the compound may be advanced to in vivo testing in rodent models of neuronal hyperexcitability. The precedent set by VU 0463271—which induced epileptiform discharges in hippocampal slices and in vivo at its IC50 of 61 nM—establishes the experimental roadmap [3]. The 4-ethylphenyl analog's predicted higher lipophilicity may confer enhanced brain penetration, potentially reducing the dose required to achieve pharmacodynamic effects relative to the parent VU 0240551. Priority in vivo models include: hippocampal EEG recording for epileptiform activity quantification, spinal cord injury spasticity measurement (where KCC2 modulation is therapeutically validated), and neuropathic pain behavioral assays where chloride dyshomeostasis is implicated [4].

Selectivity and Safety Pharmacology Profiling Against NKCC1, hERG, and L-Type Ca²⁺ Channels

Given the established class-level liabilities—hERG and L-type Ca²⁺ channel inhibition by VU 0240551—comprehensive off-target profiling is an essential component of the compound's characterization workflow . The selectivity panel should minimally include: NKCC1 counter-screening (benchmark: >89-fold selectivity demonstrated by parent analog), hERG patch-clamp (IC50 determination), and L-type Ca²⁺ channel FLIPR assay. The 4-ethyl substitution may alter the off-target profile relative to VU 0240551, either exacerbating or mitigating these liabilities. Results from this profiling will determine whether the compound is suitable as a selective KCC2 tool or whether off-target activity limits its utility in neuronal preparations where hERG and Ca²⁺ channel modulation confound electrophysiological readouts .

Quote Request

Request a Quote for 2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.